Methyl 4,5-dihydrofuran-3-carboxylate
Overview
Description
“Methyl 4,5-dihydrofuran-3-carboxylate” is a chemical compound . It is also known as “methyl 4- (carbamoylamino)-2,5-dihydrofuran-3-carboxylate” with a CAS Number: 2187509-19-7 . It has a molecular weight of 186.17 .
Synthesis Analysis
The synthesis of “Methyl 4,5-dihydrofuran-3-carboxylate” and similar compounds has been studied extensively . For instance, ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt . A similar reaction of oxobutanoate with ethyl cyanoacetate in the presence of Et3N afforded diethyl 2-amino-5-methylfuran-3,4-dicarboxylate .Molecular Structure Analysis
The molecular structure of “Methyl 4,5-dihydrofuran-3-carboxylate” can be represented by the InChI code: 1S/C7H10N2O4/c1-12-6(10)4-2-13-3-5(4)9-7(8)11/h2-3H2,1H3,(H3,8,9,11) .Scientific Research Applications
Chemical Synthesis and Derivatives : Methyl 4,5-dihydrofuran-3-carboxylate is used in the synthesis of diverse chemical compounds. For instance, it serves as a precursor in the synthesis of isomaculosidine, a naturally occurring alkaloid (Tsung-Ping Lin, B. Shieh, S. Kuo, 1987). Another study demonstrates its use in the synthesis of functionalized furan derivatives through hydroxyalkylation (C. Brückner, H. Reissig, 1985).
Catalytic Processes and Reactions : The compound plays a role in catalytic processes, such as the palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, leading to the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters (B. Gabriele, R. Mancuso, V. Maltese, L. Veltri, G. Salerno, 2012).
Study of Intermolecular Interactions : Research has been conducted on the effects of methylation on intermolecular interactions and lipophilicity in related compounds, like methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids (A. Katrusiak, Paweł Piechowiak, A. Katrusiak, 2011).
Synthesis of Novel Compounds : It's also used in the synthesis of novel compounds like trans-ethyl 5-aroyl-4-aryl-2-((arylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylates (P. S. Harikrishnan, S. Rajesh, A. Almansour, S. Perumal, S. Arabia, 2013).
Analytical Applications : In analytical chemistry, derivatives of Methyl 4,5-dihydrofuran-3-carboxylate have been used as internal standards in gas chromatography-mass spectrometry for the analysis of substances like patulin in apple juice (M. Llovera, M. Balcells, M. Torres, R. Canela, 2005).
properties
IUPAC Name |
methyl 2,3-dihydrofuran-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-8-6(7)5-2-3-9-4-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLXPRZQCIGHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611731 | |
Record name | Methyl 4,5-dihydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dihydrofuran-3-carboxylate | |
CAS RN |
53750-81-5 | |
Record name | Methyl 4,5-dihydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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